molecular formula C13H8Cl2N2 B076318 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole CAS No. 14225-75-3

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole

Cat. No. B076318
CAS RN: 14225-75-3
M. Wt: 263.12 g/mol
InChI Key: MPTBPLMLCWMQGI-UHFFFAOYSA-N
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Description

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole is a benzimidazole derivative, a class known for its wide range of biological and pharmacological activities. These compounds are of significant interest due to their chemical and structural diversity, which allows for extensive modifications and the exploration of various biological activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of catalysts. A study by Gürbüz et al. (2016) detailed the synthesis and characterization of related benzimidazole derivatives, emphasizing the analytical data, spectral analysis, and the importance of substituent effects on the benzimidazole core structure (Gürbüz, Tavman, Çinarli, & Boz, 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied through various spectroscopic methods and theoretical calculations. Kaynak et al. (2008) provided insights into the crystal structure of a similar compound, revealing the planarity of the benzimidazole ring system and the specific orientation of substituents, which is crucial for understanding the compound's reactivity and interactions (Kaynak, Özbey, Tunçbilek, & Alp, 2008).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including halogenation, nitration, and sulfonation, which are instrumental in further modifying the compound's chemical structure for specific applications. The presence of chlorine atoms in 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole significantly affects its chemical reactivity, influencing the electron distribution within the molecule and its interaction with other chemical entities.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and the nature of their substituents. The study by Saral et al. (2017) on benzimidazole derivatives highlighted the impact of substituents on these properties, providing a comparative analysis of their physical characteristics (Saral, Özdamar, & Uçar, 2017).

Scientific Research Applications

  • 6-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)quinazoline 3-oxide

    • Application Summary : This compound is a type of quinazoline derivative. Quinazoline derivatives have a wide range of applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
    • Methods of Application : The synthesis of this compound involves organic chemistry techniques and procedures .
    • Results or Outcomes : The specific results or outcomes of using this compound are not readily available in the public domain .
  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole

    • Application Summary : These compounds were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
    • Methods of Application : The synthesis of these compounds involves organic chemistry techniques and procedures .
    • Results or Outcomes : Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
  • 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile

    • Application Summary : This compound is a type of quinoline derivative. It was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin, and griseofulvin as standard drugs .
    • Methods of Application : The synthesis of this compound involves organic chemistry techniques and procedures .
    • Results or Outcomes : The specific results or outcomes of using this compound are not readily available in the public domain .
  • Prescribed Drugs Containing Nitrogen Heterocycles

    • Application Summary : Nitrogen heterocycles are frequently present as the common cores in a plethora of active pharmaceuticals natural products. More than 85% of all biologically active compounds are heterocycles or comprise a heterocycle and most frequently, nitrogen heterocycles as a backbone in their complex structures .
    • Methods of Application : The synthesis of these compounds involves organic chemistry techniques and procedures .
    • Results or Outcomes : These compounds are used in several prescribed drugs and have been shown to have various pharmacological properties .
  • 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide

    • Application Summary : This compound is a type of quinazoline derivative. Quinazoline derivatives have a wide range of applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
    • Methods of Application : The synthesis of this compound involves organic chemistry techniques and procedures .
    • Results or Outcomes : The specific results or outcomes of using this compound are not readily available in the public domain .

Safety And Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific structure. Some benzimidazole derivatives are used as therapeutic agents and have been found to be safe in clinical trials, while others may be hazardous .

Future Directions

Benzimidazole derivatives are a promising class of compounds in medicinal chemistry due to their diverse biological activities. Future research may focus on the development of new benzimidazole derivatives with improved potency and selectivity for various biological targets .

properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTBPLMLCWMQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931395
Record name 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole
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Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole

CAS RN

14225-75-3
Record name 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC128741
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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